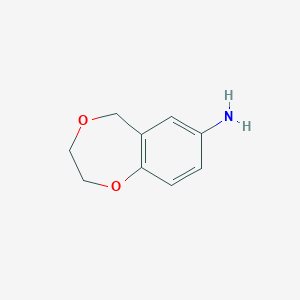

![molecular formula C12H9F2N3O3S B1327070 3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid CAS No. 1142202-71-8](/img/structure/B1327070.png)

3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid

Vue d'ensemble

Description

Synthesis and Biological Activity Analysis

The synthesis of derivatives of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids, which are structurally related to the compound , has been achieved through the Hantzsch method starting from N-phenyl-N-thiocarbamoyl-β-alanine. These compounds have shown discrete antimicrobial activity, and one derivative in particular has demonstrated the ability to enhance rapeseed growth, seed yield, and oil content .

Molecular Structure Analysis

A detailed study of the molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been conducted using spectroscopic techniques and single-crystal X-ray diffraction. The compound crystallized in the orthorhombic space group with specific unit cell parameters. Density Functional Theory (DFT) calculations were performed to analyze the structural geometry, electronic properties, and molecular interactions, showing a strong correlation with experimental data. The presence of N-H…N hydrogen bonding and significant conjugative interactions were noted, which could influence the properties of similar compounds like 3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid .

Chemical Reactions Analysis

In the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, a multi-step process was employed starting from 4-chlorobenzoic acid. This process involved esterification, hydrazination, salt formation, cyclization, and nucleophilic attack to produce the final sulfonamide derivatives. Some of these derivatives exhibited antiviral activity against the tobacco mosaic virus, indicating the potential for bioactive properties in similar thiadiazole compounds .

Physical and Chemical Properties Analysis

The reaction of 3-mercaptopropionic acid-nitrile imine adducts with 1,1'-carbonyldiimidazole and 1,1'-thiocarbonyldiimidazole led to an unexpected cyclization, resulting in the formation of 1,3,4-thiadiazol-2-(3H)-ones and -2(3H)-thiones. The elimination of the propionate moiety was observed, and the constitution of these heterocyclic products was confirmed by analytical and spectral data, as well as single crystal X-ray structure determination. These findings provide insight into the reactivity and potential transformations of thiadiazole compounds .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Heterocyclic Compounds

Research has shown the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids, demonstrating the chemical versatility of thiadiazole compounds (Petkevich et al., 2021).

Synthesis of Antimicrobial Compounds

Another study focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid to evaluate their antimicrobial activity. This research is significant in exploring the potential of thiadiazole derivatives in antimicrobial applications (Pund et al., 2020).

Prospective Pharmacological Applications

A study dedicated to the design and synthesis of new 2,5-disubstituted 1,3,4-thiadiazoles, discusses these compounds as prospective anticonvulsants and antiproliferative agents, showing their potential in pharmacological contexts (Sych, Perekhoda, & Tsapko, 2016).

Biological and Pharmacological Applications

Carbonic Anhydrase Inhibitors

Amide derivatives of 5-amino-1,3,4-thiadiazole 2-sulfonamide have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating their relevance in medicinal chemistry (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

Antimicrobial Agents

The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential use of thiadiazole derivatives in combating microbial infections (Sah et al., 2014).

Antiviral Activity

A study on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides and their antiviral activity against tobacco mosaic virus highlights the potential use of these compounds in virology and antiviral treatments (Chen et al., 2010).

Antihypertensive Agents

Research into the synthesis of novel aryloxy propanoyl thiadiazoles as potential antihypertensive agents underscores the significance of these compounds in cardiovascular medicine (Samel & Pai, 2010).

Orientations Futures

Propriétés

IUPAC Name |

3-[5-[(2,4-difluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3O3S/c13-6-1-2-8(7(14)5-6)15-11(20)12-17-16-9(21-12)3-4-10(18)19/h1-2,5H,3-4H2,(H,15,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIYOXJYXWIBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)

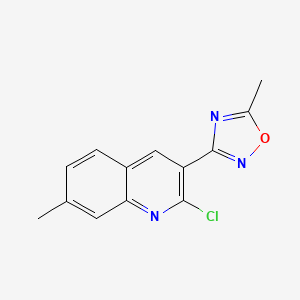

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)